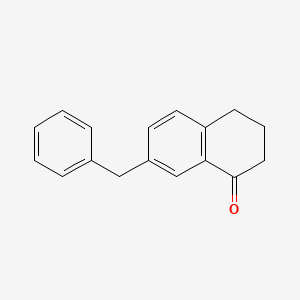

7-Benzyl-3,4-dihydronaphthalen-1(2H)-one

Description

7-Benzyl-3,4-dihydronaphthalen-1(2H)-one is a synthetic derivative of the bicyclic ketone 3,4-dihydronaphthalen-1(2H)-one (DHN). DHN derivatives are widely studied for their roles as intermediates in organic synthesis and as bioactive agents in medicinal chemistry, particularly in neuroinflammation and cancer research .

Properties

CAS No. |

210972-11-5 |

|---|---|

Molecular Formula |

C17H16O |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

7-benzyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C17H16O/c18-17-8-4-7-15-10-9-14(12-16(15)17)11-13-5-2-1-3-6-13/h1-3,5-6,9-10,12H,4,7-8,11H2 |

InChI Key |

COMXDBHMROJOBV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C(C=C2)CC3=CC=CC=C3)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with naphthalene derivatives and benzyl halides.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent unwanted side reactions. Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).

Catalysts: Palladium or copper catalysts are often used to facilitate the coupling reactions.

Temperature: The reaction is typically conducted at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods: In an industrial setting, the production of 7-Benzyl-3,4-dihydronaphthalen-1(2H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Types of Reactions:

Oxidation: 7-Benzyl-3,4-dihydronaphthalen-1(2H)-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products:

Oxidation: Formation of benzyl ketones or carboxylic acids.

Reduction: Formation of benzyl alcohols or alkanes.

Substitution: Formation of various substituted naphthalenones.

Scientific Research Applications

7-Benzyl-3,4-dihydronaphthalen-1(2H)-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Benzyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Structural Features

- Core structure : DHN derivatives share a bicyclic framework with a ketone at position 1 and a partially saturated ring (positions 3 and 4).

- Electron-withdrawing groups (e.g., F, CF₃): Improve metabolic stability, as seen in E-7-fluoro-2-(2-(trifluoromethyl)benzylidene)-DHN . Hydroxyl/acetyl groups: Found in natural derivatives (e.g., 4,6,8-trihydroxy-DHN from fungi) , these groups may influence hydrogen bonding and antioxidant activity.

Comparison with Similar Compounds

Structural Analogues

Key Differences and Implications

- Lipophilicity : The 7-benzyl group in 7-Benzyl-DHN likely increases lipophilicity compared to hydroxylated (e.g., 4,6,8-trihydroxy-DHN) or methoxylated derivatives, improving blood-brain barrier penetration for neuroinflammatory applications .

- Bioactivity : Fluorinated and trifluoromethylated analogs (e.g., ) exhibit superior metabolic stability, whereas acetylated derivatives () may prioritize antioxidant effects.

- Synthetic Accessibility : Methoxy and halogenated DHN derivatives are more commonly synthesized than benzyl-substituted ones, which may require specialized coupling reagents .

Anti-Neuroinflammatory Properties

Cytotoxicity Considerations

- Natural DHN derivatives (e.g., from Streptomyces sp. P325) exhibit selective cytotoxicity (e.g., iso-frenolicin B, IC₅₀ = 13.11 µM against HepG2) , whereas synthetic analogs like 7-Benzyl-DHN may require toxicity profiling.

Biological Activity

7-Benzyl-3,4-dihydronaphthalen-1(2H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C13H12O

Molecular Weight : 196.24 g/mol

IUPAC Name : 7-benzyl-3,4-dihydronaphthalen-1(2H)-one

The biological activity of 7-benzyl-3,4-dihydronaphthalen-1(2H)-one is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer.

- Cell Cycle Arrest and Apoptosis : Similar compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, suggesting that 7-benzyl-3,4-dihydronaphthalen-1(2H)-one may possess similar properties.

Anticancer Effects

Research indicates that derivatives of naphthalene compounds, including 7-benzyl-3,4-dihydronaphthalen-1(2H)-one, exhibit cytotoxic activity against various cancer cell lines. For example:

- MCF-7 Cell Line : Studies have reported that naphthoquinone derivatives can induce apoptosis in MCF-7 breast cancer cells through mitochondrial pathways and ROS generation .

Antimicrobial Properties

There is emerging evidence suggesting that naphthalene derivatives may also possess antimicrobial properties. Compounds structurally related to 7-benzyl-3,4-dihydronaphthalen-1(2H)-one have been evaluated for their effectiveness against bacterial strains, indicating potential therapeutic applications in treating infections.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Naphthoquinones : A study highlighted the anticancer activity of naphthoquinones against various tumor cell lines, noting that structural modifications can enhance their efficacy .

- Naphthalene Derivatives in Cancer Therapy : Research focused on hybrid molecules containing naphthoquinone and their interactions with the EGFR pathway demonstrated significant cytotoxic effects on cancer cells .

Comparative Analysis

The following table summarizes key findings from studies on 7-benzyl-3,4-dihydronaphthalen-1(2H)-one and related compounds:

| Compound | Activity Type | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| 7-Benzyl-3,4-dihydronaphthalen-1(2H)-one | Anticancer | MCF-7 | Induces apoptosis via ROS generation |

| Naphthoquinones | Anticancer | SKMEL-103 | Cell cycle arrest and apoptosis |

| Hybrid Naphthoquinones | Anticancer | A549 | EGFR-mediated signaling pathway activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.